molecular formula C14H17NO2 B14365274 2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile CAS No. 90167-05-8

2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B14365274
CAS No.: 90167-05-8
M. Wt: 231.29 g/mol
InChI Key: JZFFJXGHKRKDHK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile is an organic compound with a complex structure that includes a methoxymethyl group, a phenyl group substituted with a propan-2-yl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with an isopropyl halide, followed by the introduction of a methoxymethyl group through a nucleophilic substitution reaction. The final step usually involves the formation of the nitrile group through a dehydration reaction of an amide or an aldoxime intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrile group can act as a bioisostere for carboxylic acids or amides, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Propylene glycol methyl ether: An organic solvent with a similar methoxy group but different overall structure and applications.

    Phenylacetone: A mono-substituted benzene derivative with a different functional group (acetone) attached to the phenyl ring.

Uniqueness

2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile and a methoxymethyl group allows for diverse chemical transformations and interactions with biological targets.

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from organic chemistry to pharmacology.

Properties

CAS No.

90167-05-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-propan-2-yloxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO2/c1-11(2)17-14-6-4-12(5-7-14)8-13(9-15)10-16-3/h4-8,11H,10H2,1-3H3

InChI Key

JZFFJXGHKRKDHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(COC)C#N

Origin of Product

United States

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